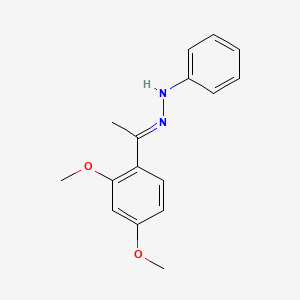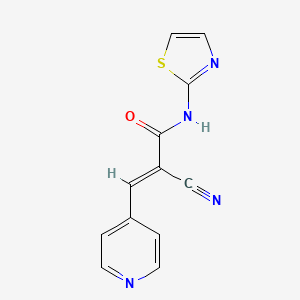
N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide, also known as DCMAC, is a chemical compound that has been extensively researched for its potential applications in various fields of science.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. It has also been shown to disrupt the cell membrane of fungal cells, leading to their death.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) activity, which is involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells. Additionally, N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide has been shown to disrupt the cell membrane of fungal cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide in lab experiments is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for drug development. However, one limitation is that it may have off-target effects on other enzymes and proteins, which could lead to unwanted side effects.
Direcciones Futuras
There are several future directions for research on N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide, including exploring its potential as a fluorescent probe for the detection of metal ions in biological systems, investigating its mechanism of action in more detail, and optimizing its structure for improved drug development. Additionally, further research is needed to determine the potential side effects of N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide and to identify any potential drug-drug interactions.
Métodos De Síntesis
N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzyl chloride with 2-methoxyphenylacetic acid, followed by the addition of acryloyl chloride and triethylamine. The resulting product is then purified through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate for various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-fungal properties, making it a promising candidate for the development of new drugs. Additionally, N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methyl]-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-16-5-3-2-4-12(16)7-9-17(21)20-11-13-6-8-14(18)10-15(13)19/h2-10H,11H2,1H3,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWZMDQNMOVZGQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)


![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)
![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)


![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)




![3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)
![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5718457.png)